molecular formula C19H22O5 B14453100 2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran CAS No. 73115-15-8

2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14453100
CAS No.: 73115-15-8
M. Wt: 330.4 g/mol
InChI Key: JLCBSKMNVBXFDB-UHFFFAOYSA-N
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Description

2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran skeleton with methoxy and phenyl substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the reaction of appropriate phenolic compounds with methoxy-substituted benzopyran precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavanones and flavonoids, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique chemical reactivity and biological activity. The presence of multiple methoxy groups and a phenyl ring can influence its solubility, stability, and interaction with biological targets .

Properties

73115-15-8

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

2,3,3,4-tetramethoxy-2-phenyl-4H-chromene

InChI

InChI=1S/C19H22O5/c1-20-17-15-12-8-9-13-16(15)24-18(21-2,19(17,22-3)23-4)14-10-6-5-7-11-14/h5-13,17H,1-4H3

InChI Key

JLCBSKMNVBXFDB-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2OC(C1(OC)OC)(C3=CC=CC=C3)OC

Origin of Product

United States

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